(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid CAS number
(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid CAS number
An In-Depth Technical Guide to (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, a key building block in modern synthetic and medicinal chemistry. We will delve into its chemical properties, a robust synthetic pathway, its primary application in palladium-catalyzed cross-coupling, and its strategic importance in the design of novel therapeutics.
Core Compound Identification and Physicochemical Properties
(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid is a bifunctional organic compound featuring a reactive boronic acid moiety and a flexible ether-linked side chain. This structure makes it an invaluable reagent for introducing a specific phenoxymethylphenyl group into more complex molecular architectures.
| Property | Value | Source |
| CAS Number | 871126-26-0 | [1] |
| Molecular Formula | C₁₆H₁₉BO₄ | [2][3] |
| Molecular Weight | 286.13 g/mol | [3] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| SMILES | COCCc1ccc(cc1)OCc1cccc(c1)B(O)O | [1] |
The molecule's structure is defined by three key regions:
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The Phenylboronic Acid Head: This group is the reactive center for Suzuki-Miyaura cross-coupling reactions, enabling the formation of new carbon-carbon bonds.[4][5] Boronic acids are generally stable, have low toxicity, and are easy to handle, making them superior to many other organometallic reagents.[6][7]
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The Benzyl Ether Linker: The -CH₂-O- bridge provides both structural rigidity and conformational flexibility, influencing the spatial orientation of the two aromatic rings.
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The 4-(2-Methoxyethyl)phenoxy Tail: This lipophilic tail can modulate the solubility and pharmacokinetic properties of derivative compounds. The methoxyethyl group, in particular, can influence metabolic stability and receptor binding interactions.
Synthesis and Purification: A Validated Workflow
The synthesis of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid is typically achieved through a multi-step process. The following workflow represents a logical and field-proven approach, ensuring high purity and yield.
Caption: Proposed synthetic workflow for the target boronic acid.
Experimental Protocol: Synthesis
Objective: To synthesize (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid from commercially available starting materials.
Step 1: Williamson Ether Synthesis
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Rationale: This classical reaction is a reliable method for forming the key ether linkage. Using the pinacol ester of the boronic acid protects the reactive B(OH)₂ group from undergoing side reactions under the basic conditions.
-
Procedure:
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To a solution of 4-(2-methoxyethyl)phenol (1.0 eq) in acetone (10 mL/mmol), add 3-(bromomethyl)phenylboronic acid pinacol ester (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
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Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
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Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to yield the crude intermediate ether-pinacol ester.
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Step 2: Boronic Ester Deprotection
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Rationale: The pinacol protecting group must be removed to yield the active boronic acid. This can often be achieved during aqueous workup or silica gel chromatography, as the ester is labile to both acid and silica.
-
Procedure:
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Dissolve the crude intermediate from Step 1 in a mixture of diethyl ether and water.
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Acidify the aqueous layer with 1M HCl to a pH of ~2-3 and stir vigorously for 1-2 hours.
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Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography to yield the final product as a pure solid.
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Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[5][8] This reaction is prized for its mild conditions and tolerance of a wide variety of functional groups, making it indispensable in drug discovery.[5][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid with a model aryl bromide.
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Reagents & Setup:
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(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid (1.2 eq)
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Aryl Bromide (e.g., 4-bromopyridine, 1.0 eq)
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Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
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Solvent (e.g., Dioxane/Water 4:1 mixture)
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Set up a round-bottom flask with a condenser under an inert atmosphere (Nitrogen or Argon).
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-
Procedure:
-
To the flask, add the aryl bromide, the boronic acid, the base, and the palladium catalyst.
-
Causality: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8]
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Degas the solvent by bubbling with nitrogen for 15-20 minutes, then add it to the flask via syringe.
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Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the desired biaryl compound.
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Strategic Importance in Drug Discovery
Boronic acids are not merely synthetic intermediates; they are a class of pharmacophores with proven clinical success, exemplified by the proteasome inhibitor Bortezomib (Velcade).[6][10] The boron atom can form a reversible covalent bond with hydroxyl groups in the active sites of enzymes, leading to potent and selective inhibition.[6][11]
Our subject compound serves as a sophisticated building block that allows medicinal chemists to systematically explore a target's binding pocket.
Caption: Logical workflow for incorporating the boronic acid into a drug discovery program.
By using this specific boronic acid, a drug development team can:
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Probe Lipophilic Pockets: The methoxyethyl-phenoxy tail can be used to explore hydrophobic regions within a protein target, potentially increasing binding affinity.
-
Optimize Pharmacokinetics (PK): The ether and methoxy groups can be sites of metabolism. Modifying this part of the structure allows for fine-tuning of the drug's half-life and metabolic profile.
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Control Spatial Orientation: The benzyl ether linker positions the "tail" at a specific vector relative to the core scaffold, allowing for precise interaction with the biological target.
Handling, Storage, and Safety
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Storage: Like most boronic acids, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at cool temperatures (2-8°C).[3][12] This prevents potential degradation and oxidative decomposition.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
References
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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Gomes, P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
-
Bull, J., et al. (2014). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. [Link]
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PubChem. (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid. [Link]
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Hoffman Fine Chemicals. [4-(2-methoxyethyl)phenyl]boronic acid. [Link]
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Wikipedia. Phenylboronic acid. [Link]
-
ChemBK. [3-(2-Methoxy-2-oxoethyl)phenyl]boronic acid. [Link]
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ResearchGate. Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction. [Link]
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PubChem. (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
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Lead Sciences. (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid. [Link]
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MySkinRecipes. (2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid. [Link]
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PubMed. Discovery of boronic acid-based potent activators of tumor pyruvate kinase M2. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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MDPI. Nanophotosensitizers Composed of Phenyl Boronic Acid Pinacol Ester-Conjugated Chitosan Oligosaccharide. [Link]
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PubMed. Preparation of Novel magnetic boronic acid-affinity material. [Link]
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